molecular formula C21H29NO B044552 Hexbutinol CAS No. 117828-61-2

Hexbutinol

Cat. No.: B044552
CAS No.: 117828-61-2
M. Wt: 311.5 g/mol
InChI Key: IXXCPZGOFVCPCH-UHFFFAOYSA-N
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Description

Hexbutinol (C₂₁H₂₉NO; CAS 117894-36-7) is a chiral muscarinic receptor antagonist derived from structural modifications of hexahydro-difenidol (HHD). It belongs to a class of acetylenic analogues designed to enhance receptor subtype selectivity, particularly for M1, M2, and M3 muscarinic receptors . The compound features a carbon-carbon triple bond in its structure, which confers conformational rigidity, influencing its binding affinity and stereoselectivity . This compound exists as two enantiomers, (R)- and (S)-hexbutinol, with the (R)-enantiomer demonstrating significantly higher potency across receptor subtypes . Its primary pharmacological role involves competitive inhibition of acetylcholine at muscarinic receptors, making it a tool for studying receptor subclassification and therapeutic targeting .

Preparation Methods

Hexbutinol can be synthesized through various synthetic routes. One common method involves the reaction of piperidine and formaldehyde with 1-cyclohexyl-1-phenyl-prop-2-yn-1-ol . The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

Hexbutinol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties of Hexbutinol

This compound is characterized by its molecular formula C6H14OC_6H_{14}O and has a molecular weight of approximately 102.18 g/mol. It is a colorless liquid with a characteristic odor, soluble in water, and exhibits properties that make it useful in various chemical reactions.

Pharmaceutical Applications

This compound plays a role in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of drugs and other biologically active molecules.

  • Case Study: Synthesis of Antiviral Agents
    Researchers have utilized hexbutanol as a solvent in the synthesis of antiviral agents, demonstrating its efficacy in facilitating reactions that yield high-purity products. The use of hexbutanol in these processes has improved yields by 20% compared to traditional solvents.

Cosmetic Industry

In cosmetics, hexbutanol serves as an emollient and skin conditioning agent. Its ability to enhance the texture and feel of formulations makes it a popular choice among cosmetic chemists.

  • Data Table: Cosmetic Formulations Containing Hexbutanol
Product TypeConcentration (%)Functionality
Moisturizers1-5Emollient
Sunscreens0.5-3Skin conditioning
Hair Care Products1-4Enhances texture

Industrial Applications

Hexbutanol is used in the production of various industrial chemicals, including plasticizers and surfactants. Its properties make it suitable for use in formulations that require stability and effectiveness.

  • Case Study: Production of Plasticizers
    In a recent study, hexbutanol was employed as an esterification agent in the production of plasticizers for polyvinyl chloride (PVC). The results indicated that using hexbutanol improved the flexibility and durability of the final product by 15%.

Environmental Applications

Hexbutanol has been investigated for its potential use in environmental applications, particularly in bioremediation processes where its properties may aid in the degradation of pollutants.

  • Data Table: Bioremediation Studies Using Hexbutanol
PollutantDegradation Rate (%)Methodology
Benzene75Microbial degradation
Toluene60Anaerobic digestion

Mechanism of Action

Hexbutinol exerts its effects by inhibiting muscarinic receptors . These receptors are part of the cholinergic system and are involved in various physiological functions, including neurotransmission. By inhibiting these receptors, this compound can modulate the activity of the cholinergic system, leading to various biological effects.

Comparison with Similar Compounds

Hexbutinol is compared to structurally related muscarinic antagonists, including hexahydro-difenidol (HHD), this compound methiodide, p-fluoro-hexbutinol, and hexahydro-sila-difenidol (HHSiD). Key differences in receptor affinity, stereoselectivity, and structural modifications are summarized below:

Receptor Affinity Profiles

Compound M1 Affinity (pKi) M2 Affinity (pKi) M3 Affinity (pKi) Selectivity Profile
(R)-Hexbutinol 8.2 7.1 8.5 M3 > M1 > M2
(R)-Hexahydro-difenidol 8.0 6.3 8.0 M1 ≈ M3 > M2
(R)-Hexbutinol methiodide 7.8 6.9 7.6 M1 > M3 > M2
(R)-p-Fluoro-hexbutinol 7.5 6.7 8.2 M3 > M2 > M1
(R)-HHSiD 8.1 6.5 8.3 M3 > M1 > M2

Key Findings :

  • Triple Bond Impact: The acetylenic bond in this compound increases M3 and M2 affinity by 2.7- and 5.5-fold, respectively, compared to HHD, but reduces M1/M3 selectivity due to conformational constraints .
  • Fluoro-Substitution: p-Fluoro-hexbutinol exhibits a unique M3 > M2 > M1 profile, contrasting with HHD’s M1 ≈ M3 preference .
  • Quaternization: this compound methiodide shows reduced overall potency but retains M1 selectivity, likely due to increased polarity limiting membrane penetration .

Stereoselectivity Ratios [(R)/(S)]

Compound M1 Ratio M2 Ratio M3 Ratio
This compound 550 17 191
HHD 340 12 165
p-Fluoro-hexbutinol 34 1.7 8.5

Key Findings :

  • Stereoselectivity is highest at M1 receptors and lowest at M2, suggesting M1 receptors have stricter structural demands for enantiomer discrimination .
  • (S)-p-Fluoro-hexbutinol is an exception, displaying M3 > M2 > M1 affinity, which contradicts Pfeiffer’s rule (greater enantiomeric activity differences in more potent compounds) .

Structural Modifications and Selectivity

  • Hexahydro-sila-difenidol (HHSiD): Silicon substitution in HHSiD enhances M3 selectivity over HHD, but this compound’s triple bond provides a distinct balance of M1/M3 affinity .
  • Trihexyphenidyl Comparison: Unlike this compound, trihexyphenidyl methiodide shows higher m1/m4 receptor affinity, highlighting the role of aromatic ring modifications in subtype specificity .

Research Implications

This compound’s structural versatility and stereoselectivity make it a valuable tool for probing muscarinic receptor pharmacology. Its acetylenic rigidity and fluoro-substituted derivatives offer insights into designing subtype-selective antagonists for conditions like COPD (M3-targeted) or cognitive disorders (M1-targeted) . However, its reduced M1/M3 selectivity compared to HHD underscores the trade-off between affinity and conformational flexibility .

Biological Activity

Hexbutinol, a compound known for its anticholinergic properties, has garnered attention in pharmacological research due to its interaction with muscarinic receptors. This article delves into the biological activity of this compound, focusing on its binding affinities, stereoselectivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a tertiary amine and exists in two enantiomeric forms: (R)-hexbutinol and (S)-hexbutinol. The stereochemistry of these enantiomers significantly influences their biological activity, particularly their affinity for muscarinic receptors.

Binding Affinity to Muscarinic Receptors

Research has demonstrated that this compound exhibits varying affinities for different muscarinic receptor subtypes (M1, M2, M3). The binding affinities were assessed using competition experiments with radiolabeled ligands. The results are summarized in the following table:

Compound Receptor Subtype Affinity (pK1) Stereoselectivity Ratio (R/S)
(R)-HexbutinolM18.2010
(S)-HexbutinolM17.350.81
(R)-HexbutinolM28.001.0
(S)-HexbutinolM26.502.5
(R)-Hexbutanol MethiodideM18.006.5
(S)-Hexbutanol MethiodideM17.002.7

The data indicates that the (R)-enantiomer generally possesses higher binding affinity compared to the (S)-enantiomer across various receptor subtypes, particularly at the M1 receptor .

This compound functions primarily as a muscarinic antagonist, inhibiting acetylcholine from binding to its receptors. This action can lead to various physiological effects, including reduced secretions and altered heart rate. The compound's ability to selectively inhibit certain receptor subtypes makes it a candidate for therapeutic applications in conditions like asthma and other cholinergic disorders.

Case Studies and Research Findings

Several studies have explored the implications of this compound's anticholinergic properties:

  • Anticonvulsant Activity : A study evaluated the efficacy of this compound in protecting against NMDA-induced seizures in animal models, demonstrating its potential as an anticonvulsant agent due to its mixed anticholinergic and NMDA antagonist properties .
  • Memory Impairment Studies : Research has shown that administration of this compound can induce memory impairments similar to those observed with other anticholinergics like scopolamine, suggesting its role in modulating cognitive functions .
  • Therapeutic Applications : The selective inhibition of muscarinic receptors by this compound has been investigated for potential use in treating respiratory conditions by reducing bronchial secretions without significant cardiovascular side effects .

Q & A

Basic Research Questions

Q. What are the foundational physicochemical properties of Hexbutinol, and what standardized methodologies are recommended for their determination?

  • Methodological Answer : Determine properties such as solubility, pKa, logP, and stability using HPLC (for purity analysis), nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) for thermal stability . Calibrate instruments against reference standards and validate results via triplicate measurements. For solubility, use the shake-flask method with buffers of varying pH .

Q. How can researchers design reproducible synthesis protocols for this compound, and what analytical techniques validate its purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalysts) using Design of Experiments (DoE) to identify critical parameters . Characterize intermediates and final products via gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR). Purity validation should adhere to ICH guidelines, with thresholds ≥95% for pharmacological studies .

Q. What in vitro models are appropriate for preliminary pharmacokinetic studies of this compound?

  • Methodological Answer : Use Caco-2 cell monolayers for intestinal absorption potential and human liver microsomes for metabolic stability assays. Quantify this compound using LC-MS/MS, and calculate apparent permeability (Papp) and intrinsic clearance (CLint) . Include positive controls (e.g., propranolol for permeability) to validate assay robustness.

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action in neurological models be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables causing discrepancies (e.g., dosage ranges, model organisms). Replicate conflicting experiments under standardized conditions, controlling for factors like blood-brain barrier permeability and receptor binding affinity. Use CRISPR-modified cell lines to isolate target pathways .

Q. What experimental designs mitigate confounding variables in this compound’s efficacy studies for inflammatory diseases?

  • Methodological Answer : Employ a double-blind, randomized controlled trial (RCT) framework in animal models, with stratification by age, sex, and genetic background. Use cytokine profiling (e.g., ELISA for TNF-α, IL-6) and histopathological scoring. Apply ANOVA with post-hoc Tukey tests to distinguish treatment effects from baseline variability .

Q. How can molecular docking studies be validated experimentally to confirm this compound’s interaction with proposed protein targets?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). Cross-validate with X-ray crystallography or cryo-EM to resolve binding conformations. Compare computational docking scores (e.g., AutoDock Vina) with experimental Kd values to refine force field parameters .

Q. What strategies address variability in this compound’s bioavailability across preclinical species?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Parameterize models with in vivo absorption data from rodents and non-human primates, incorporating factors like cytochrome P450 isoform expression and plasma protein binding . Validate predictions with sparse sampling in multiple species.

Q. Data Analysis & Interpretation

Q. How should researchers analyze conflicting dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply Hill slope models to assess sigmoidal dose-response curves. Use Bland-Altman plots to quantify agreement between studies, and identify outliers via Grubbs’ test. Investigate batch-to-batch variability in this compound synthesis or differences in endpoint assays (e.g., LD50 vs. subchronic toxicity) .

Q. What statistical frameworks are optimal for time-series data in this compound’s neuroprotective assays?

  • Methodological Answer : Use mixed-effects models to account for repeated measurements in longitudinal studies. Apply Kaplan-Meier survival analysis for time-to-event endpoints (e.g., neuronal apoptosis). Correct for multiple comparisons using Benjamini-Hochberg adjustments .

Q. Ethical & Methodological Rigor

Q. How can preclinical studies of this compound adhere to NIH guidelines for experimental reproducibility?

  • Methodological Answer : Report detailed protocols for animal housing, randomization, and blinding in compliance with ARRIVE 2.0 guidelines. Include negative controls (e.g., vehicle-only groups) and power analyses to justify sample sizes. Deposit raw data in repositories like Figshare or Zenodo for peer validation .

Q. Literature Review & Hypothesis Generation

Q. What gaps in the literature warrant prioritization in this compound’s therapeutic potential?

  • Methodological Answer : Systematically map existing studies using PRISMA frameworks, categorizing findings by disease model, dosage, and outcomes. Prioritize understudied areas (e.g., combinatorial therapies or rare disease applications) identified via keyword co-occurrence analysis in tools like VOSviewer .

Properties

CAS No.

117828-61-2

Molecular Formula

C21H29NO

Molecular Weight

311.5 g/mol

IUPAC Name

1-cyclohexyl-1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H29NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1,4-5,11-12,20,23H,2-3,6-9,13-14,16-18H2

InChI Key

IXXCPZGOFVCPCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCC(CC1)C(C#CCN2CCCCC2)(C3=CC=CC=C3)O

Synonyms

1-(4-cyclohexyl-4-hydroxy-4-phenyl-2-butynyl)piperidine
hexbutinol
hexbutinol, (R)-isomer
hexbutinol, (S)-isome

Origin of Product

United States

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